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Compound of Interest

Compound Name: 4-Phenylamino-benzonitrile

Cat. No.: B1588435 Get Quote

4-Phenylamino-benzonitrile, also known by its IUPAC name 4-anilinobenzonitrile, is an

aromatic organic compound that has garnered significant interest within the scientific

community, particularly in the realm of drug development.[1][2] Its structure, which features a

diarylamine core with a strategically placed nitrile group, serves as a versatile and privileged

scaffold for the synthesis of complex heterocyclic systems. This guide provides an in-depth

analysis of its chemical identity, physicochemical properties, synthesis protocols, and its pivotal

role as a precursor in the development of targeted therapeutics, primarily kinase inhibitors for

oncological applications.[3][4]

The core value of 4-anilinobenzonitrile lies in its dual functionality. The secondary amine

provides a vector for substitution and acts as a key hydrogen bond donor/acceptor, while the

nitrile group is not only a potent hydrogen bond acceptor but can also be chemically

transformed into other functional groups, such as amines or carboxylic acids, or participate in

cyclization reactions.[2][5] This inherent reactivity makes it an essential building block for

constructing molecules designed to interact with specific biological targets.[5]
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Identifier Value Source

IUPAC Name 4-anilinobenzonitrile PubChem[1]

CAS Number 36602-01-4 PubChem[1]

Molecular Formula C₁₃H₁₀N₂ PubChem[1][6]

Synonyms

4-(Phenylamino)benzonitrile,

4-Cyanodiphenylamine, N-

Phenyl-4-cyanoaniline

PubChem, CymitQuimica[1][2]

Physicochemical and Spectroscopic Profile
The physical and chemical properties of 4-anilinobenzonitrile dictate its handling, reactivity, and

pharmacokinetic potential when incorporated into larger molecules. It typically presents as a

stable, white crystalline solid.[7]

Table 1: Physicochemical Properties of 4-Anilinobenzonitrile

Property Value Reference

Molecular Weight 194.23 g/mol PubChem[1]

Melting Point 97-98 °C
The Royal Society of

Chemistry[7]

Topological Polar Surface Area 35.8 Å² PubChem[1]

XLogP3 (Lipophilicity) 2.9 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is

fundamental for confirming the structure of 4-anilinobenzonitrile. The following data has been

reported in deuterated chloroform (CDCl₃):
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¹H NMR (400 MHz, CDCl₃): δ (ppm) = 7.46 (d, J = 8.4 Hz, 2H), 7.36 (t, J = 8.0 Hz, 2H), 7.17

(d, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 6.18 (bs, 1H).[7]

¹³C NMR (100 MHz, CDCl₃): δ (ppm) = 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9,

114.8, 101.3.[7]

Synthesis: Forging the Core Scaffold
The primary route for synthesizing 4-anilinobenzonitrile is through a transition metal-catalyzed

C-N cross-coupling reaction, a cornerstone of modern organic synthesis. The Buchwald-

Hartwig amination is a frequently employed method, involving the coupling of an aryl halide (or

triflate) with an amine in the presence of a palladium catalyst and a base.

This reaction is highly valued for its functional group tolerance and efficiency. The choice of

catalyst, specifically the ligand coordinated to the palladium center, is critical for achieving high

yields and preventing side reactions. The base is required to deprotonate the amine, forming

the active nucleophile, and to neutralize the hydrogen halide byproduct.

Reactants Reagents

4-Halobenzonitrile
(X = Br, Cl)

C-N Cross-Coupling
(Buchwald-Hartwig Amination)

Aniline Palladium Catalyst
(e.g., Pd₂(dba)₃)

Phosphine Ligand
(e.g., Xantphos)

Base
(e.g., NaOtBu)

Solvent
(e.g., Toluene)

4-Anilinobenzonitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Anilinobenzonitrile.
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Experimental Protocol: Synthesis via C-N Cross-
Coupling
The following protocol is a representative example for the synthesis of 4-anilinobenzonitrile.

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen),

add 4-chlorobenzonitrile (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a

suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

Addition of Reagents: Add aniline (1.1-1.2 eq) and a strong base (e.g., sodium tert-butoxide,

1.4 eq).

Solvent: Add anhydrous toluene via syringe.

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic

solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and

inorganic salts.

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then

purified by column chromatography on silica gel to yield pure 4-anilinobenzonitrile.[7]

Application in Drug Development: A Gateway to
Kinase Inhibitors
The true significance of the 4-anilinobenzonitrile scaffold is realized in its application as a key

intermediate for synthesizing potent kinase inhibitors.[3] Protein kinases are crucial regulators

of cell signaling, and their dysregulation is a hallmark of many cancers. The anilino-benzonitrile

backbone is a well-established pharmacophore that can effectively bind to the ATP-binding site

of numerous kinases.[3]
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Derivatives such as 4-phenylamino-3-quinolinecarbonitriles and 3-amino-4-

(phenylamino)benzonitrile are precursors to drugs that target kinases like Src and the

Epidermal Growth Factor Receptor (EGFR).[3][8]

Table 2: Biological Activity of Representative Kinase Inhibitors Derived from Anilino-nitrile

Scaffolds

Compound Target Kinase IC₅₀ (nM)
Therapeutic
Area

Reference

Compound 1a¹ Src 30 Oncology PubMed[8]

Compound 31a² Src 1.2 Oncology PubMed[8]

Bosutinib³ Src/Abl 1.2 Oncology BenchChem[3]

¹ 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile ² 4-((2,4-dichloro-5-

methoxyphenyl)amino)-6-methoxy-7-(3-(4-methyl-1-piperazinyl)propoxy)-3-quinolinecarbonitrile

³ A marketed drug with a related 4-anilino-quinoline core structure.

Mechanism of Action: Inhibition of Src Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that, when overactive, contribute to

cancer cell proliferation, survival, and metastasis.[3] Inhibitors derived from the 4-

anilinobenzonitrile scaffold are designed to compete with ATP for the binding pocket in the

kinase domain. This binding event prevents the phosphorylation of downstream substrates,

thereby blocking the signaling cascade.

Src Kinase Signaling Pathway

Receptor Tyrosine
Kinase (RTK) Src Kinase

Activation Downstream
Substrates

Phosphorylation
(ATP -> ADP) Cell Proliferation,

Survival, Motility

Anilino-Quinoline
Carbonitrile Inhibitor

Inhibition
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Caption: Simplified pathway showing inhibition of Src Kinase by a derivative.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 4-anilinobenzonitrile is classified with the following hazards:

H302: Harmful if swallowed.[1]

H312: Harmful in contact with skin.[1]

H315: Causes skin irritation.[1]

H317: May cause an allergic skin reaction.[1]

H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be employed when handling this compound,

including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a

lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook
4-Anilinobenzonitrile is more than a simple organic molecule; it is a foundational element in the

design and synthesis of targeted therapies. Its straightforward synthesis and versatile reactivity

provide medicinal chemists with a reliable platform for developing sophisticated kinase

inhibitors and other potential therapeutic agents. As our understanding of cell signaling

pathways deepens, the strategic value of scaffolds like 4-anilinobenzonitrile will continue to

grow, enabling the creation of next-generation drugs with enhanced potency and selectivity for

a variety of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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